molecular formula C16H16N2O5S B5711678 2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid

2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid

Cat. No. B5711678
M. Wt: 348.4 g/mol
InChI Key: LVNFBDJGIHFGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid, also known as DBA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins, and to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including its ability to inhibit the growth and proliferation of cancer cells, its ability to induce apoptosis (programmed cell death) in cancer cells, and its ability to inhibit the production of inflammatory cytokines. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid in lab experiments is its relatively low cost and availability. This compound is also relatively stable and easy to handle, making it a convenient compound to work with. One limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Further research is needed to better understand the mechanism of action of this compound and to identify potential targets for its use as a therapeutic agent. Other future directions for research on this compound include its use as a fluorescent probe in biological systems and its potential use in the development of new diagnostic tools for various diseases.

Synthesis Methods

The synthesis of 2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid involves several steps, starting with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This compound is then reacted with dimethylamine and sodium sulfite to form the intermediate compound 4-(dimethylamino)sulfonylbenzoic acid. Finally, this intermediate is reacted with 4-aminobenzoyl chloride to form this compound.

Scientific Research Applications

2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid has been found to have a variety of potential scientific research applications, including its use as a fluorescent probe in biological systems and its potential as a therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research in these areas.

properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-18(2)24(22,23)12-9-7-11(8-10-12)15(19)17-14-6-4-3-5-13(14)16(20)21/h3-10H,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNFBDJGIHFGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.